REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23]>CC(C)=O>[I:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[O:23][CH2:8][C:5]1[CH:6]=[CH:7][N:2]=[CH:3][CH:4]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
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Cl.N1=CC=C(C=C1)CCl
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Name
|
|
Quantity
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55 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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10.1 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.97 g
|
Type
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reactant
|
Smiles
|
IC1=C(C=CC=C1)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 24 hr
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Duration
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24 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, ethyl acetate
|
Type
|
ADDITION
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Details
|
was added to the obtained crystals
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Type
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FILTRATION
|
Details
|
the mixture was suction-filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(OCC2=CC=NC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.02 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |